3-(2'-Methylpiperidino)propyl m-hydroxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl m-hydroxybenzoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propyl chain linked to a hydroxybenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl m-hydroxybenzoate typically involves the esterification of m-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl m-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl m-hydroxybenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl m-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: Similar structure but with a para-hydroxybenzoate moiety.
3-(2’-Methylpiperidino)propyl o-hydroxybenzoate: Similar structure but with an ortho-hydroxybenzoate moiety.
Uniqueness
3-(2’-Methylpiperidino)propyl m-hydroxybenzoate is unique due to its meta-hydroxybenzoate structure, which can influence its chemical reactivity and biological interactions . This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
63916-85-8 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3 |
InChI Key |
JKEQJSXVKIBVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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